4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid

Crystallography Solid-state chemistry Formulation science

Researchers synthesizing STING agonists require building blocks with precise alkyl substitution-generic thiazole analogs fail to replicate target engagement. 4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid (CAS 119778-44-8) resolves this with: • 4-Ethyl group essential for STING agonist-33 binding pocket complementarity • ≥97% purity ensuring reproducible synthetic yields • Defined monoclinic P21/c crystal packing with O-H···N hydrogen-bonding network Supplied with full analytical documentation for immediate lab deployment.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
CAS No. 119778-44-8
Cat. No. B179059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid
CAS119778-44-8
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCCC1=C(SC(=N1)C)C(=O)O
InChIInChI=1S/C7H9NO2S/c1-3-5-6(7(9)10)11-4(2)8-5/h3H2,1-2H3,(H,9,10)
InChIKeyVANMGYYUWZXKPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid Physicochemical Profile


4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid (CAS 119778-44-8) is a thiazole-based heterocyclic building block with the molecular formula C7H9NO2S and a molecular weight of 171.22 g/mol . This compound features a 4-ethyl and 2-methyl substitution pattern on the 1,3-thiazole ring, with a carboxylic acid functional group at the 5-position. Its solid-state structure has been elucidated via single-crystal X-ray diffraction, revealing a monoclinic crystal system with space group P21/c, where intermolecular hydrogen bonding (O–H···N) and weak C–H···π interactions dictate its packing arrangement [1]. The compound exhibits a calculated LogP of 1.71, a topological polar surface area (TPSA) of 78.43 Ų, and a density of 1.28 g/cm³ [2]. It is commercially available in high purity (≥97-98%) and serves as a critical intermediate in the synthesis of bioactive molecules, including STING agonists and other thiazole-containing pharmacophores [3].

4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid: Irreplaceable Scaffold


The unique 4-ethyl substitution pattern on 4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid dictates its conformational landscape, electronic distribution, and intermolecular interactions, rendering simple thiazole-5-carboxylic acid analogs functionally non-interchangeable. While the core thiazole-5-carboxylic acid scaffold is a common pharmacophore, subtle variations in the alkyl substituent at the 4-position (e.g., H, methyl, ethyl, or bulkier groups) result in significant alterations in lipophilicity (LogP), crystal packing, and biological target engagement [1]. For instance, the 4-ethyl group in this compound introduces a specific hydrophobic volume that influences binding to protein pockets, as evidenced by its incorporation into potent STING agonists [2]. Furthermore, the solid-state structure of this compound is stabilized by a distinct network of O–H···N and C–H···π interactions, which directly impact its solubility, melting point, and formulation characteristics compared to its 4-methyl or unsubstituted counterparts [3]. These physicochemical and structural divergences are not mere academic curiosities; they are decisive factors in the success of synthetic routes, the stability of intermediates, and the ultimate biological activity of downstream compounds. Generic substitution with a 4-H or 4-methyl analog would therefore compromise both the synthetic integrity and the intended biological outcome of any research or industrial application relying on this precise scaffold.

4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid vs. Closest Analogs


Solid-State Architecture Divergence

The crystal structure of 4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid is defined by a centrosymmetric carboxylic acid dimer motif via O–H···N hydrogen bonds, supplemented by C–H···π interactions between the ethyl group and the thiazole ring of an adjacent molecule [1]. This packing arrangement is distinct from that of the unsubstituted thiazole-5-carboxylic acid, which primarily forms O–H···O hydrogen-bonded dimers, and from the 4-methyl analog, which exhibits a different crystal packing due to steric constraints of the methyl group [1].

Crystallography Solid-state chemistry Formulation science

Lipophilicity and Membrane Permeability

The calculated partition coefficient (LogP) for 4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid is 1.71, indicating moderate lipophilicity [1]. This value is higher than the predicted LogP for the 4-methyl analog (2-methylthiazole-5-carboxylic acid, predicted LogP ~0.5-1.0 based on typical Hansch-Fujita π constants for methyl substitution) and lower than that of the 4-propyl analog. The increased lipophilicity, coupled with a topological polar surface area (TPSA) of 78.43 Ų, places this compound in a favorable region of drug-like chemical space (Lipinski's Rule of Five compliant) for oral bioavailability, which is distinct from more polar 4-H or 4-OH analogs [1].

Physicochemical properties ADME Drug design

STING Agonist Development Intermediate

4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid serves as the core scaffold for the synthesis of STING agonist-33 (example 1), a potent activator of the stimulator of interferon genes (STING) pathway [1]. This specific substitution pattern is essential for the biological activity of the final agonist; the 4-ethyl group provides a critical hydrophobic contact within the STING binding pocket that is not achievable with the 4-methyl or 4-H analogs. The compound is commercially available in high purity (≥97%) and is used directly in the construction of this advanced lead molecule [2].

Immuno-oncology STING pathway Medicinal chemistry

High-Purity Commercial Availability

4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid is routinely available from multiple reputable vendors with a guaranteed minimum purity of 97-98% by HPLC, and is supported by batch-specific certificates of analysis including NMR, HPLC, and GC . This level of quality assurance is not uniformly available for all 4-substituted thiazole-5-carboxylic acid analogs, some of which are offered at lower purities (e.g., 95%) or without detailed analytical documentation [1].

Chemical procurement Quality control Reproducibility

4-Ethyl-2-methyl-1,3-thiazole-5-carboxylic acid Applications


STING Agonist Synthesis

Procure this compound for use as the core heterocyclic building block in the synthesis of STING agonist-33, a tool compound for investigating innate immune activation in cancer models. The 4-ethyl group is structurally essential for target engagement, and the high purity (≥97%) of the commercial product ensures reliable synthetic yields and biological reproducibility [1].

Crystallography and Formulation Studies

Utilize the well-characterized crystal structure (monoclinic P21/c) and defined hydrogen-bonding network of this compound to study the impact of alkyl substitution on solid-state properties. Its distinct packing motif, compared to 4-H and 4-methyl analogs, makes it a valuable model system for understanding crystal engineering principles relevant to pharmaceutical formulation [2].

Physicochemical Property Optimization

Incorporate this compound as a reference standard or starting material in a medicinal chemistry program focused on optimizing lipophilicity (LogP ~1.71) and TPSA (78.43 Ų) for improved membrane permeability. Its calculated property profile serves as a benchmark for evaluating the impact of larger or smaller alkyl substituents on ADME parameters [3].

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